5,7-Diazaspiro[3.4]octane-6,8-dione

Catalog No.
S751463
CAS No.
89691-88-3
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Diazaspiro[3.4]octane-6,8-dione

CAS Number

89691-88-3

Product Name

5,7-Diazaspiro[3.4]octane-6,8-dione

IUPAC Name

5,7-diazaspiro[3.4]octane-6,8-dione

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c9-4-6(2-1-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10)

InChI Key

ILOQJTLRHGYIOU-UHFFFAOYSA-N

SMILES

C1CC2(C1)C(=O)NC(=O)N2

Canonical SMILES

C1CC2(C1)C(=O)NC(=O)N2

Organic Synthesis:

,7-Diazaspiro[3.4]octane-6,8-dione, also known as Spirocyclic diamide, has been utilized as a building block in the synthesis of various complex organic molecules. Its unique ring structure and functional groups make it a valuable precursor for diverse target compounds. Studies have demonstrated its application in the synthesis of:

  • Heterocyclic compounds

    5,7-Diazaspiro[3.4]octane-6,8-dione has served as a key starting material for the synthesis of various heterocyclic compounds, including pyrimidines, purines, and triazoles. These heterocycles are important scaffolds found in numerous biologically active molecules and functional materials .

  • Peptidomimetics

    The rigid and conformationally constrained structure of 5,7-diazaspiro[3.4]octane-6,8-dione makes it a promising candidate for the development of peptidomimetics. These are synthetic molecules that mimic the structure and function of natural peptides, offering potential applications in drug discovery .

Medicinal Chemistry:

The potential biological activities of 5,7-diazaspiro[3.4]octane-6,8-dione and its derivatives are currently being explored in medicinal chemistry research. Studies have shown promising results in several areas:

  • Antimicrobial activity

    Some derivatives of 5,7-diazaspiro[3.4]octane-6,8-dione have exhibited antibacterial and antifungal properties, suggesting their potential as novel antimicrobial agents .

  • Anticancer activity

    Initial investigations suggest that certain derivatives of 5,7-diazaspiro[3.4]octane-6,8-dione may possess anticancer activity. Further research is needed to explore their potential as therapeutic agents .

5,7-Diazaspiro[3.4]octane-6,8-dione is a bicyclic compound characterized by its unique spiro structure, which includes two nitrogen atoms in its framework. Its molecular formula is C6H8N2O2, and it has a molecular weight of 140.14 g/mol . The compound features a spirocyclic arrangement, which contributes to its distinct chemical properties and potential biological activities.

The reactivity of 5,7-Diazaspiro[3.4]octane-6,8-dione can be attributed to the presence of the carbonyl groups at positions 6 and 8, which can undergo nucleophilic addition reactions. Additionally, the nitrogen atoms can participate in various substitution reactions, making the compound versatile in synthetic organic chemistry. For example, heating a reaction mixture containing this compound can lead to the formation of derivatives through cyclization or condensation reactions .

Several synthesis methods have been reported for 5,7-Diazaspiro[3.4]octane-6,8-dione. One common approach involves the reaction of appropriate starting materials under controlled heating conditions. For instance, a synthesis method may involve heating a mixture for several hours at around 70°C, followed by the addition of water and subsequent purification steps . Other methods may explore different reagents or catalysts to optimize yield and purity.

5,7-Diazaspiro[3.4]octane-6,8-dione is primarily utilized in research settings as a building block for synthesizing more complex organic molecules. Its unique structure makes it a candidate for developing new pharmaceuticals and agrochemicals. Additionally, it may serve as a ligand in coordination chemistry or as an intermediate in organic synthesis.

Several compounds share structural similarities with 5,7-Diazaspiro[3.4]octane-6,8-dione:

Compound NameMolecular FormulaNotable Features
2-Thia-5,7-Diazaspiro[3.4]octane-6,8-dioneC5H6N2O2SContains sulfur instead of nitrogen
6,7-Diazaspiro[3.4]octane-5,8-dioneC6H8N2O2Different positioning of nitrogen atoms
5-Azaspiro[3.4]octane-6,8-dioneC6H8N2O2Contains one less nitrogen atom

Uniqueness: The unique spirocyclic structure of 5,7-Diazaspiro[3.4]octane-6,8-dione sets it apart from these similar compounds by providing distinct reactivity patterns and potential biological activities that may not be present in its analogs.

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (66.67%): Flammable solid [Danger Flammable solids];
H252 (66.67%): Self-heating in large quantities;
may catch fire [Warning Self-heating substances and mixtures];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

89691-88-3

Wikipedia

5,7-diazaspiro[3.4]octane-6,8-dione

Dates

Modify: 2023-08-15

Explore Compound Types